molecular formula C8H8Cl2O3S B1591179 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride CAS No. 889939-48-4

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1591179
CAS No.: 889939-48-4
M. Wt: 255.12 g/mol
InChI Key: BJRJHJZVSWZXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C8H8Cl2O3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with chlorine, methoxy, and methyl groups. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride typically involves the chlorination of 5-Chloro-2-methoxy-4-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactions under controlled temperature and pressure conditions, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonylurea derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the compound into sulfonic acids or sulfonates.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 2-Methoxy-4-methylbenzenesulfonyl chloride

Comparison: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct reactivity patterns and is preferred in specific synthetic applications where these substituents play a crucial role .

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRJHJZVSWZXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589596
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-48-4
Record name 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Reactant of Route 3
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Reactant of Route 6
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.